4-methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide
CAS No.: 941879-61-4
Cat. No.: VC7551185
Molecular Formula: C20H16F3N3O3
Molecular Weight: 403.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941879-61-4 |
|---|---|
| Molecular Formula | C20H16F3N3O3 |
| Molecular Weight | 403.361 |
| IUPAC Name | 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C20H16F3N3O3/c1-12-6-8-15(9-7-12)26-17(27)11-16(29-2)18(25-26)19(28)24-14-5-3-4-13(10-14)20(21,22)23/h3-11H,1-2H3,(H,24,28) |
| Standard InChI Key | PKMKFDXEAKXFLE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Introduction
4-Methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to the class of dihydropyridazine derivatives. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The compound features a complex molecular structure with various functional groups that contribute to its chemical reactivity and biological activity.
Synthesis and Characterization
The synthesis of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the dihydropyridazine ring system and the introduction of various substituents. The process may require optimization of reaction conditions such as temperature, solvent choice, and reagent concentrations to maximize yield and purity. Techniques like chromatography are commonly used for purification.
Synthesis Steps
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Formation of the Dihydropyridazine Ring: This step involves the condensation of appropriate precursors to form the core ring structure.
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Introduction of Substituents: Substituents such as the methoxy group, 4-methylphenyl group, and the trifluoromethylphenyl group are introduced through subsequent reactions.
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Purification: Final purification is typically achieved using chromatographic methods.
Biological Activity and Applications
Dihydropyridazine derivatives, including 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide, are explored for their potential biological activities. These compounds may interact with enzymes or receptors, acting as inhibitors or modulators, which could lead to applications in therapeutic areas such as oncology or neurology.
Potential Mechanisms of Action
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Enzyme Inhibition: Binding to active sites of enzymes to inhibit their activity.
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Receptor Modulation: Acting as agonists or antagonists to modulate receptor functions.
Chemical Reactivity
The compound's reactivity is influenced by its functional groups, including the carboxamide group and the trifluoromethyl group. These groups can participate in various chemical reactions such as oxidation and reduction, depending on the conditions used.
Common Reactions
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Oxidation: Potassium permanganate in acidic or basic media.
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Reduction: Lithium aluminum hydride in anhydrous ether.
Data and Research Findings
| Property | Value |
|---|---|
| Molecular Formula | C20H16F3N3O3 |
| Molecular Weight | 403.35 g/mol |
| CAS Number | 941879-61-4 |
| Chemical Class | Organic Heterocyclic Compound |
Biological Test Results
While specific biological test results for 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide are not detailed in available sources, compounds within this class are generally evaluated for their anticancer, antimicrobial, and other pharmacological activities.
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